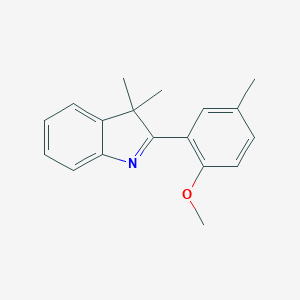![molecular formula C11H14N2OS3 B188398 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 27930-87-6](/img/structure/B188398.png)
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as EMTEC, is a compound that has gained significant attention in recent years due to its potential in scientific research. EMTEC is a thiazolidinone derivative that has shown promise as an anti-cancer agent, as well as in the treatment of other diseases.
作用機序
The mechanism of action of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is important in DNA replication and repair. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase cascade, a series of proteins that are involved in programmed cell death. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the expression of certain proteins that are involved in cancer cell survival and proliferation.
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits the production of inflammatory cytokines, proteins that are involved in the immune response. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to scavenge free radicals, molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
One advantage of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Another advantage of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is that it has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the study of inflammatory diseases.
One limitation of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects. Another limitation of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
将来の方向性
There are several future directions for the study of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action. Understanding how 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits cancer cell growth and survival could lead to the development of more effective anti-cancer agents.
Another future direction is to study the effects of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in combination with other anti-cancer agents. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one enhances the anti-cancer effects of certain chemotherapy drugs, suggesting that it could be used in combination with other drugs to improve their efficacy.
Finally, future studies could investigate the safety and efficacy of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in humans. If 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is found to be safe and effective in humans, it could be developed into a new anti-cancer or anti-inflammatory drug.
Conclusion
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promise as an anti-cancer agent and in the treatment of other diseases. Its mechanism of action is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases. While its safety and efficacy in humans is not well established, further studies could lead to the development of new anti-cancer or anti-inflammatory drugs.
合成法
The synthesis method of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide in the presence of acetic anhydride to form 3-methyl-1,3-thiazolidin-2-thione. This intermediate is then reacted with ethyl bromoacetate to form ethyl 3-ethyl-5-(2-bromoacetyl)-2-sulfanylidene-1,3-thiazolidin-4-one. Finally, this compound is reacted with thiosemicarbazide to form 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The overall synthesis method of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is shown in Figure 1.
科学的研究の応用
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential in scientific research as an anti-cancer agent. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been studied for its potential in the treatment of other diseases. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-bacterial properties, which could make it useful in the treatment of bacterial infections.
特性
CAS番号 |
27930-87-6 |
|---|---|
製品名 |
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
分子式 |
C11H14N2OS3 |
分子量 |
286.4 g/mol |
IUPAC名 |
3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2OS3/c1-3-13-10(14)8(17-11(13)15)4-5-9-12(2)6-7-16-9/h4-5H,3,6-7H2,1-2H3 |
InChIキー |
WBOILOFIBGGYFC-MVTUOISNSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C=C/2\N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
正規SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
その他のCAS番号 |
27930-87-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
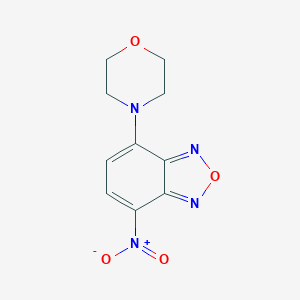
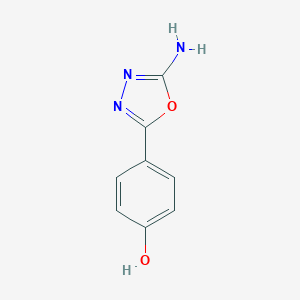


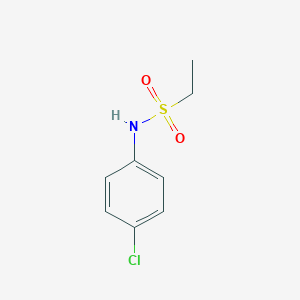
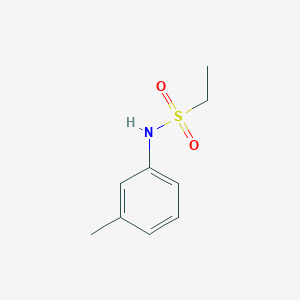
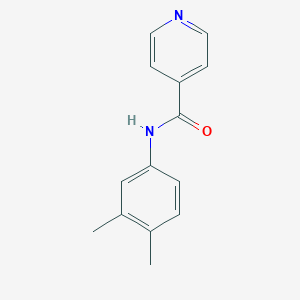
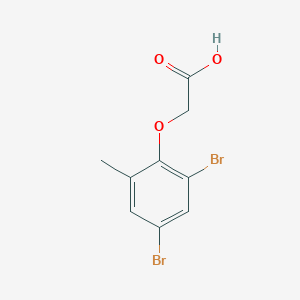

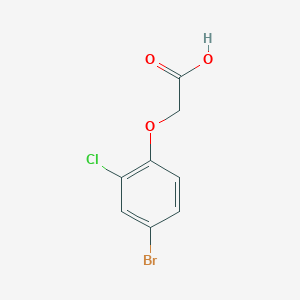
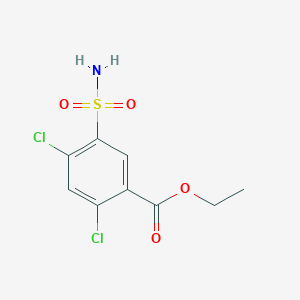
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
